(R)-1-(3-Fluorophenyl)ethanol

Biocatalysis Enantioselective synthesis Ketoreductase

(R)-1-(3-Fluorophenyl)ethanol (CAS 126534-33-6) is a chirally defined building block with critical (R)-stereochemistry and meta-fluorine substitution essential for synthesizing tolylamine-based 5-HT6 receptor antagonists. The (R)-enantiomer offers distinct pharmacological selectivity unattainable with the racemate (CAS 402-63-1) or (S)-enantiomer (CAS 126534-32-5). Commercial supply with ≥98% chemical purity and ≥95% enantiomeric excess ensures immediate utility in medicinal chemistry and process R&D. Ideal for chiral HPLC/SFC method development as a validated probe.

Molecular Formula C8H9FO
Molecular Weight 140.15 g/mol
CAS No. 126534-33-6
Cat. No. B142826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(3-Fluorophenyl)ethanol
CAS126534-33-6
Molecular FormulaC8H9FO
Molecular Weight140.15 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)F)O
InChIInChI=1S/C8H9FO/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,1H3/t6-/m1/s1
InChIKeyYESOPGLEIJQAEF-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-1-(3-Fluorophenyl)ethanol (CAS 126534-33-6): A Chiral Aromatic Alcohol Building Block for Pharmaceutical Synthesis


(R)-1-(3-Fluorophenyl)ethanol (CAS 126534-33-6) is a chiral, fluorinated aromatic alcohol that serves as a versatile building block in medicinal chemistry and pharmaceutical development [1]. It is a secondary alcohol with a meta-fluorophenyl substituent and a defined (R)-stereochemistry, making it particularly valuable for the synthesis of stereochemically complex drug candidates [2]. The compound is a key intermediate in the preparation of tolylamine-based 5-HT6 receptor antagonists and other bioactive molecules requiring precise chiral and electronic control [3]. Commercial availability with high chemical purity (≥98%) and enantiomeric excess (≥95% e.e.) supports its direct use in research and development workflows .

Why Generic or Racemic 1-(3-Fluorophenyl)ethanol Cannot Substitute for (R)-1-(3-Fluorophenyl)ethanol (CAS 126534-33-6) in Chiral Applications


The substitution of (R)-1-(3-Fluorophenyl)ethanol with its racemic mixture, its (S)-enantiomer, or closely related regioisomers is not scientifically or procedurally equivalent in the context of chiral pharmaceutical synthesis. The (R)-enantiomer possesses a specific three-dimensional orientation that is critical for achieving the desired biological activity and selectivity in downstream compounds, particularly for targets like the 5-HT6 receptor where stereochemistry dictates binding affinity [1]. In contrast, the (S)-enantiomer (CAS 126534-31-4) or racemic 1-(3-fluorophenyl)ethanol (CAS 402-63-1) would introduce an undesired stereoisomer, potentially compromising pharmacological profiles and necessitating costly additional purification steps. Furthermore, the meta-fluorine substitution pattern imparts distinct electronic properties compared to ortho- or para-fluoro analogs, as demonstrated by significantly altered enzymatic reduction rates and enantioselectivities in biocatalytic syntheses [2]. The evidence presented below quantifies these critical differentiations, confirming that (R)-1-(3-fluorophenyl)ethanol is a uniquely specified chiral building block, not an interchangeable commodity.

Quantitative Differentiation of (R)-1-(3-Fluorophenyl)ethanol (CAS 126534-33-6) Against Key Comparators


Enantioselective Enzymatic Reduction: Differential Reactivity and Selectivity for Meta-Fluoro vs. Other Substituted Acetophenones

In a biocatalytic study using ketoreductase EC 1.1.1.320, the enzymatic reduction of 3'-fluoroacetophenone (the prochiral precursor to (R)-1-(3-fluorophenyl)ethanol) exhibited a distinct activity profile compared to other substituted acetophenones. The reaction rate was 61% relative to that of 4-nitroacetophenone, achieving an 85% yield and 98% enantiomeric excess (e.e.) for the corresponding (S)-alcohol [1]. This contrasts with the ortho-fluoro analog (2-fluorophenyl ethanone), which showed a 76% relative rate, 97% yield, and 94% e.e., and the 2-nitro analog with a 53% relative rate, 78% yield, and 98% e.e. [1]. These data demonstrate that the meta-fluorine substituent confers a unique balance of reactivity and stereochemical fidelity in enzymatic reductions, which is crucial for process development. Furthermore, a study with a recombinant ketoreductase from Pichia glucozyma (KRED1-Pglu) confirmed that reduction of ortho-substituted acetophenones only proceeded efficiently for substituents with low steric impact, such as fluorine [2]. This highlights the meta-fluorine position as a key determinant for achieving both high conversion and enantiocontrol.

Biocatalysis Enantioselective synthesis Ketoreductase

Chiral Purity Specification: Benchmarking (R)-1-(3-Fluorophenyl)ethanol Against Commercial Standards for Stereochemically Pure Intermediates

Commercially available (R)-1-(3-fluorophenyl)ethanol is specified with a chemical purity of ≥98% and an enantiomeric excess (e.e.) of ≥95% . This is a critical differentiator from the racemic mixture (CAS 402-63-1), which has an e.e. of 0%, and from the (S)-enantiomer (CAS 126534-31-4), which would have the opposite stereochemistry. The high e.e. specification ensures that the compound can be used directly in asymmetric synthesis and chiral resolution studies without additional purification, reducing process development time and cost. In comparison, the commercial specification for the related chiral alcohol (S)-1-(3-fluorophenyl)ethanol is listed as 99% optical purity , indicating that high enantiopurity is a general requirement for this class of building block. However, the defined (R)-configuration is non-interchangeable and must be explicitly selected for specific synthetic pathways, such as the preparation of the (R)-enantiomer of tolylamine 5-HT6 antagonists [1].

Chiral resolution Pharmaceutical QC Stereochemistry

Structural Analogs in Enantioselective Synthesis: Meta-Fluoro vs. Para-Fluoro and Ortho-Fluoro Substitution Effects on Ketoreductase Activity

A systematic study of ketoreductase-catalyzed reductions of mono-substituted acetophenones revealed that the position of the fluorine substituent (ortho, meta, or para) significantly modulates enzymatic activity and enantioselectivity [1]. While direct quantitative data for the meta-fluoro derivative is provided in Evidence Item 1, the study also found that para- and meta-substituted acetophenones had reaction rates consistent with electronic effects described by σ-Hammett coefficients, whereas ortho-substitution introduced steric constraints that limited reactivity [1]. Specifically, the reduction of ortho-fluoroacetophenone proceeded with a relative rate of 76% and 94% e.e., compared to 61% rate and 98% e.e. for the meta-fluoro analog [2]. This demonstrates that the meta-fluoro position offers a distinct balance of electronic activation and reduced steric hindrance, which is advantageous for achieving high enantioselectivity (98% e.e.) while maintaining reasonable reaction rates. In contrast, the ortho-fluoro analog sacrifices some enantioselectivity (94% e.e.) for higher reactivity, which may be undesirable in syntheses where stereochemical purity is paramount.

Enzyme kinetics Substituent effects Chiral alcohols

Application-Driven Differentiation: (R)-1-(3-Fluorophenyl)ethanol as a Critical Intermediate in 5-HT6 Antagonist SAR vs. Generic Chiral Alcohols

(R)-1-(3-fluorophenyl)ethanol is specifically cited as a key building block in the synthesis and structure-activity relationship (SAR) studies of tolylamine-based 5-HT6 receptor antagonists [1]. In this context, the (R)-enantiomer is used to prepare the chiral side chain of lead compounds, such as 4-{3-[(1R)-1-(3-fluorophenyl)ethoxy]-2-methylphenyl}piperidine [2]. The stereochemistry of this alcohol directly impacts the potency and selectivity of the final antagonist. This is a highly specific application that cannot be fulfilled by racemic 1-(3-fluorophenyl)ethanol or by other generic chiral alcohols (e.g., 1-phenylethanol) due to the requirement for both the meta-fluorine substitution and the (R)-configuration. The use of this precise building block enabled the exploration of SAR around the ether linker and aromatic core, leading to optimized candidates with improved pharmacological profiles [1]. In contrast, using the (S)-enantiomer would lead to a diastereomeric product with potentially different binding affinity, confounding SAR interpretation.

Medicinal chemistry SAR 5-HT6 receptor CNS drugs

Validated Research and Industrial Scenarios for Procuring (R)-1-(3-Fluorophenyl)ethanol (CAS 126534-33-6)


Synthesis of Enantiopure 5-HT6 Receptor Antagonists for CNS Drug Discovery

As demonstrated in the literature, (R)-1-(3-fluorophenyl)ethanol is a critical building block for the synthesis of tolylamine-based 5-HT6 receptor antagonists [1]. Its (R)-configuration and meta-fluorine substitution are essential for constructing the chiral side chain of lead compounds, enabling systematic SAR exploration and the development of potent, selective antagonists. This application scenario is supported by direct evidence of its use in a published medicinal chemistry program.

Development of Biocatalytic Processes for Chiral Alcohol Synthesis

The compound's precursor, 3-fluoroacetophenone, has been characterized in ketoreductase-catalyzed reductions, providing quantitative data on reaction rates, yields, and enantioselectivity [1][2]. This information is invaluable for chemists and process engineers developing biocatalytic routes to produce enantiopure (R)-1-(3-fluorophenyl)ethanol or its derivatives. The comparative data against ortho- and other substituted analogs allow for informed decisions on substrate and enzyme selection to optimize yield and stereochemical purity.

Chiral Chromatography Method Development and Quality Control

The compound's well-defined chirality and the availability of both (R)- and (S)-enantiomers make it an ideal test analyte for developing and validating chiral HPLC or SFC methods [1][2]. Its separation challenges on commercial columns (e.g., Chiralcel OD-H, Chiralpak AD-H) underscore the need for advanced chiral stationary phases, positioning it as a relevant probe for evaluating new chromatographic materials [3]. This application is supported by the high commercial purity specifications (≥95% e.e.) that serve as a benchmark for method sensitivity and accuracy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-1-(3-Fluorophenyl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.